molecular formula C11H16F2N2 B3306403 [(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine CAS No. 926270-89-5

[(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine

Cat. No.: B3306403
CAS No.: 926270-89-5
M. Wt: 214.25 g/mol
InChI Key: BJWXDXKVROFRQK-UHFFFAOYSA-N
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Description

[(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine is an organic compound with the molecular formula C11H16F2N2 It is a derivative of benzylamine, where the benzyl group is substituted with two fluorine atoms at the 3 and 4 positions, and the amine group is further substituted with a dimethylaminoethyl group

Scientific Research Applications

[(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of fluorinated compounds with biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The exact mechanism of action for this compound may vary depending on its application. It could act as a ligand, participate in catalysis, or influence biological processes. Further studies are needed to elucidate its specific mechanisms .

Safety and Hazards

  • Precautionary Statements : Various precautions related to handling, storage, and disposal

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzyl chloride and 2-(dimethylamino)ethylamine.

    Nucleophilic Substitution: The 3,4-difluorobenzyl chloride undergoes a nucleophilic substitution reaction with 2-(dimethylamino)ethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene at room temperature.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to carry out the nucleophilic substitution reaction.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Automated Purification: Utilizing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the fluorine atoms can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions are conducted in the presence of a base and an organic solvent.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzylamine derivatives.

Comparison with Similar Compounds

Similar Compounds

    [(3,4-Difluorophenyl)methyl]amine: Lacks the dimethylaminoethyl group, resulting in different chemical properties and applications.

    [(3,4-Difluorophenyl)methyl][2-(methylamino)ethyl]amine: Similar structure but with a methylaminoethyl group instead of a dimethylaminoethyl group.

    [(3,4-Difluorophenyl)methyl][2-(ethylamino)ethyl]amine: Contains an ethylaminoethyl group, leading to variations in reactivity and biological activity.

Uniqueness

[(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine is unique due to the presence of both fluorine atoms and the dimethylaminoethyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[(3,4-difluorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F2N2/c1-15(2)6-5-14-8-9-3-4-10(12)11(13)7-9/h3-4,7,14H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWXDXKVROFRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101172302
Record name N2-[(3,4-Difluorophenyl)methyl]-N1,N1-dimethyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101172302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926270-89-5
Record name N2-[(3,4-Difluorophenyl)methyl]-N1,N1-dimethyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926270-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-[(3,4-Difluorophenyl)methyl]-N1,N1-dimethyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101172302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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